molecular formula C27H49N5O7 B15241068 (2S)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxydodecanoyl]amino]-4-oxobutanoyl]amino]-N-(4-methyl-1-oxopentan-2-yl)pentanediamide

(2S)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxydodecanoyl]amino]-4-oxobutanoyl]amino]-N-(4-methyl-1-oxopentan-2-yl)pentanediamide

Cat. No.: B15241068
M. Wt: 555.7 g/mol
InChI Key: MFXAGCQVWGPEJH-FTMYTLCRSA-N
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Description

The compound (2S)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxydodecanoyl]amino]-4-oxobutanoyl]amino]-N-(4-methyl-1-oxopentan-2-yl)pentanediamide is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, hydroxyl, and carbonyl groups. These functional groups contribute to the compound’s reactivity and potential utility in chemical, biological, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxydodecanoyl]amino]-4-oxobutanoyl]amino]-N-(4-methyl-1-oxopentan-2-yl)pentanediamide typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through selective reactions. Common synthetic routes may include:

    Amidation Reactions: The formation of amide bonds is a crucial step in the synthesis. This can be achieved using reagents such as carbodiimides (e.g., EDC, DCC) in the presence of coupling agents like HOBt or HOAt.

    Hydroxylation: Introduction of hydroxyl groups can be performed using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Amination: Amino groups can be introduced through reductive amination reactions using reagents like sodium cyanoborohydride (NaBH3CN) or borane (BH3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxydodecanoyl]amino]-4-oxobutanoyl]amino]-N-(4-methyl-1-oxopentan-2-yl)pentanediamide: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent, KMnO4

    Reducing Agents: LiAlH4, NaBH4

    Coupling Agents: EDC, DCC, HOBt, HOAt

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

(2S)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxydodecanoyl]amino]-4-oxobutanoyl]amino]-N-(4-methyl-1-oxopentan-2-yl)pentanediamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxydodecanoyl]amino]-4-oxobutanoyl]amino]-N-(4-methyl-1-oxopentan-2-yl)pentanediamide involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

(2S)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxydodecanoyl]amino]-4-oxobutanoyl]amino]-N-(4-methyl-1-oxopentan-2-yl)pentanediamide: can be compared with other similar compounds to highlight its uniqueness:

This compound .

Properties

Molecular Formula

C27H49N5O7

Molecular Weight

555.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxydodecanoyl]amino]-4-oxobutanoyl]amino]-N-(4-methyl-1-oxopentan-2-yl)pentanediamide

InChI

InChI=1S/C27H49N5O7/c1-4-5-6-7-8-9-10-11-20(34)15-25(37)31-22(16-24(29)36)27(39)32-21(12-13-23(28)35)26(38)30-19(17-33)14-18(2)3/h17-22,34H,4-16H2,1-3H3,(H2,28,35)(H2,29,36)(H,30,38)(H,31,37)(H,32,39)/t19?,20-,21+,22+/m1/s1

InChI Key

MFXAGCQVWGPEJH-FTMYTLCRSA-N

Isomeric SMILES

CCCCCCCCC[C@H](CC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(CC(C)C)C=O)O

Canonical SMILES

CCCCCCCCCC(CC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C=O)O

Origin of Product

United States

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